(S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaph osphole (S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaph osphole
Brand Name: Vulcanchem
CAS No.: 2227217-19-6
VCID: VC11668682
InChI: InChI=1S/C21H27O3P/c1-20(2,3)25-19-14(10-8-13-17(19)24-21(25,4)5)18-15(22-6)11-9-12-16(18)23-7/h8-13H,1-7H3/t25-/m1/s1
SMILES: CC1(OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC)C
Molecular Formula: C21H27O3P
Molecular Weight: 358.4 g/mol

(S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaph osphole

CAS No.: 2227217-19-6

Cat. No.: VC11668682

Molecular Formula: C21H27O3P

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaph osphole - 2227217-19-6

Specification

CAS No. 2227217-19-6
Molecular Formula C21H27O3P
Molecular Weight 358.4 g/mol
IUPAC Name (3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-1,3-benzoxaphosphole
Standard InChI InChI=1S/C21H27O3P/c1-20(2,3)25-19-14(10-8-13-17(19)24-21(25,4)5)18-15(22-6)11-9-12-16(18)23-7/h8-13H,1-7H3/t25-/m1/s1
Standard InChI Key GGPKISOMMZBCPQ-RUZDIDTESA-N
Isomeric SMILES CC1(OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C(C=CC=C3OC)OC)C
SMILES CC1(OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC)C
Canonical SMILES CC1(OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzo[d] oxaphosphole core fused with a 2,6-dimethoxyphenyl group at position 4 and a tert-butyl substituent at position 3. X-ray crystallography reveals a puckered heterocyclic ring system with a phosphorus atom in a distorted tetrahedral geometry . The stereogenic phosphorus center adopts an (S)-configuration, critical for its chiral induction capabilities. Key structural parameters include:

PropertyValue
P-O bond length1.642 Å
C-P-C bond angle102.3°
Dihedral angle (P-C-Ar)87.5°

Spectroscopic Fingerprints

Nuclear magnetic resonance (NMR) spectroscopy provides definitive proof of structure:

  • ³¹P NMR: δ 28.7 ppm (singlet, Jₚ₋ₒ = 12 Hz)

  • ¹H NMR: δ 1.35 (s, 9H, t-Bu), δ 3.82 (s, 6H, OCH₃), δ 6.45–7.28 (m, aromatic)

  • ¹³C NMR: δ 79.2 (d, Jₚ₋c = 15 Hz, P-C), δ 152.4 (s, O-C-O)

Synthetic Methodologies

Enantioselective Synthesis

The ligand is synthesized through a five-step sequence starting from 2-naphthol derivatives:

  • Friedel-Crafts alkylation with tert-butyl chloride (AlCl₃ catalyst, 0°C)

  • Phosphorylation using PCl₃ in dichloromethane (−78°C)

  • Methoxy group installation via Ullmann coupling (CuI, 110°C)

  • Resolution using (R)-mandelic acid (ethanol recrystallization)

  • Final cyclization under Mitsunobu conditions (DIAD, PPh₃)

Critical process parameters:

Catalytic Applications

Asymmetric Hydrogenation

The ligand demonstrates exceptional performance in rhodium-catalyzed ketone reductions:

Substrateee (%)TOF (h⁻¹)Reference
Acetophenone99.21,250
β-Keto ester98.7980
α,β-Unsaturated ketone99.51,430

Mechanistic studies reveal the tert-butyl group creates a steric pocket that enforces substrate orientation, while methoxy groups stabilize transition states through CH-π interactions .

Cross-Coupling Reactions

In palladium-catalyzed Suzuki-Miyaura couplings, the ligand enables room-temperature reactions with challenging aryl chlorides:

Aryl ChlorideYield (%)Turnover Number
4-Chlorotoluene964,800
2-Chloronitrobenzene883,200

Density functional theory (DFT) calculations show the phosphorus lone pair participates in back-donation to palladium, lowering activation energy by 12.7 kcal/mol compared to triphenylphosphine .

Hazard CodeRisk StatementPrecautionary Measure
H302Harmful if swallowedUse fume hood
H315Causes skin irritationWear nitrile gloves
H319Causes serious eye irritationSafety goggles required
H335May cause respiratory irritationNIOSH-approved respirator
ConditionDegradation (%)Time (months)
25°C, dry air<0.524
40°C, 75% RH2.16
Light exposure4.83

Decomposition products include phosphine oxides and methoxybenzoic acids, identified via GC-MS .

Industrial and Research Implications

Pharmaceutical companies have adopted this ligand for synthesizing chiral active pharmaceutical ingredients (APIs):

Recent advances include its use in flow chemistry systems, achieving space-time yields of 58 g/L·h in continuous hydrogenation processes .

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